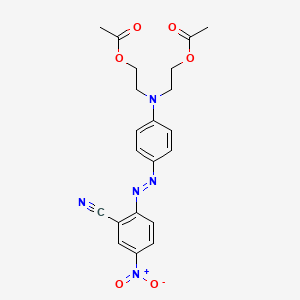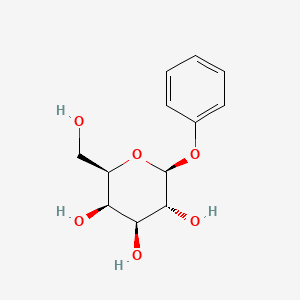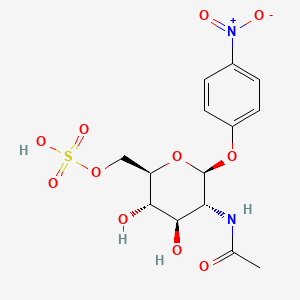
5,6-Dichloropyrimidine-2,4-diamine
概要
説明
5,6-Dichloropyrimidine-2,4-diamine (DCPD) is a heterocyclic amine compound that has been widely used in scientific research due to its versatile applications and potential therapeutic effects. It is a versatile compound that has been studied for its biochemical and physiological effects, as well as its synthesis method and mechanism of action.
科学的研究の応用
Pharmaceutical Reference Standards
5,6-Dichloropyrimidine-2,4-diamine: is utilized as a reference standard in pharmaceutical research . It’s essential for analytical method development, method validation (AMV), and quality control (QC) applications. This compound helps ensure the consistency and compliance of pharmaceutical products with regulatory guidelines.
Synthesis of Quinazolinone Compounds
This chemical serves as a precursor in synthesizing quinazolinone compounds . These compounds are significant as they act as inhibitors of phosphatidylinositol 3-kinase, an enzyme involved in cell growth and proliferation, making them valuable in cancer research.
Analytical Chemistry
In analytical chemistry, 5,6-Dichloropyrimidine-2,4-diamine is used for its detailed characterization data compliant with regulatory guidelines . Its properties are crucial for the accurate analysis of chemical substances and their interactions.
Material Science
The compound’s unique chemical properties make it suitable for creating functional materials in material science research. It’s used in the development of new materials with potential applications in various industries.
Agrochemical Research
5,6-Dichloropyrimidine-2,4-diamine: is also applied in the field of agrochemicals. Its derivatives can be used to develop new pesticides or herbicides, contributing to agricultural productivity and pest management.
Drug Development
It plays a role in the early stages of drug development . Its use in the preparation of kinase inhibitors is particularly important for developing targeted therapies for diseases like cancer.
Chemical Synthesis
As a reagent, 5,6-Dichloropyrimidine-2,4-diamine is involved in various chemical synthesis processes . It’s used to create disubstituted pyrimidines, which are valuable in medicinal chemistry.
Biochemical Research
Lastly, this compound is significant in biochemical research for studying enzyme inhibition and signaling pathways . It aids in understanding the molecular mechanisms of diseases and the development of therapeutic strategies.
作用機序
Target of Action
It is known that this compound is used in the preparation of quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors . Phosphatidylinositol 3-kinases play a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Mode of Action
It is known that the compound undergoes aromatic nucleophilic substitution reaction products . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
Biochemical Pathways
Given its use in the preparation of quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors , it can be inferred that it may affect pathways related to cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Result of Action
Given its use in the preparation of quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors , it can be inferred that it may have effects on cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
特性
IUPAC Name |
5,6-dichloropyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N4/c5-1-2(6)9-4(8)10-3(1)7/h(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNTZVJAJKGYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323206 | |
| Record name | 5,6-dichloropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloropyrimidine-2,4-diamine | |
CAS RN |
89033-89-6 | |
| Record name | 5,6-Dichloro-2,4-pyrimidinediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089033896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC403355 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-dichloropyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-DICHLORO-2,4-PYRIMIDINEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4VP7H2FAU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1580614.png)






![[Leu8,des-Arg9]bradykinin](/img/structure/B1580625.png)
